molecular formula C7H10BNO2 B1376465 2-Amino-5-methylphenylboronic acid CAS No. 948592-72-1

2-Amino-5-methylphenylboronic acid

Cat. No.: B1376465
CAS No.: 948592-72-1
M. Wt: 150.97 g/mol
InChI Key: JHMCGZZYTNWAQS-UHFFFAOYSA-N
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Description

2-Amino-5-methylphenylboronic acid is an organic compound with the molecular formula C7H10BNO2 It is a boronic acid derivative, characterized by the presence of an amino group and a methyl group attached to a phenyl ring, along with a boronic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-5-methylphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of this compound pinacol ester with an appropriate reagent to yield the desired boronic acid. The reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methylphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the phenyl ring .

Scientific Research Applications

2-Amino-5-methylphenylboronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-amino-5-methylphenylboronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The amino group can participate in hydrogen bonding and other interactions, further enhancing its reactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-amino-5-methylphenylboronic acid include other boronic acids with different substituents on the phenyl ring, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups, which imparts unique reactivity and properties. The presence of both an amino group and a methyl group on the phenyl ring, along with the boronic acid functional group, allows for a diverse range of chemical transformations and applications .

Properties

IUPAC Name

(2-amino-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO2/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMCGZZYTNWAQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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